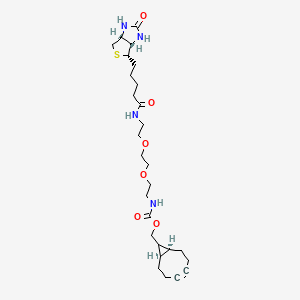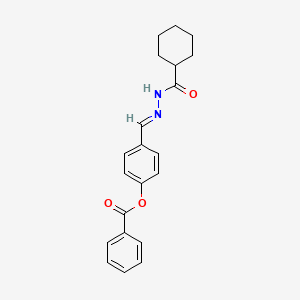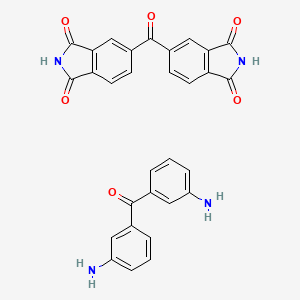![molecular formula C50H42Cl2P2 B12055671 Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride CAS No. 54050-02-1](/img/structure/B12055671.png)
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is an organophosphorus compound with the molecular formula C50H42Cl2P2 and a molecular weight of 775.70 g/mol. This compound is known for its utility in research and various chemical applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with a suitable halogenated biphenyl derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures ensures consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, various phosphine derivatives, and substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes. The pathways involved include nucleophilic attack, electron transfer, and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent and ligand.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with similar applications.
Triphenylphosphine dichloride: A related compound with two chloride ions attached to the phosphorus atom.
Uniqueness
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phosphonium compounds. This uniqueness enhances its reactivity and utility in various chemical processes .
Propriétés
Numéro CAS |
54050-02-1 |
|---|---|
Formule moléculaire |
C50H42Cl2P2 |
Poids moléculaire |
775.7 g/mol |
Nom IUPAC |
triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C50H42P2.2ClH/c1-7-19-45(20-8-1)51(46-21-9-2-10-22-46,47-23-11-3-12-24-47)39-41-31-35-43(36-32-41)44-37-33-42(34-38-44)40-52(48-25-13-4-14-26-48,49-27-15-5-16-28-49)50-29-17-6-18-30-50;;/h1-38H,39-40H2;2*1H/q+2;;/p-2 |
Clé InChI |
HQDNKNPCUFUYTM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)




![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)




